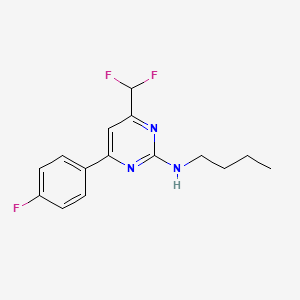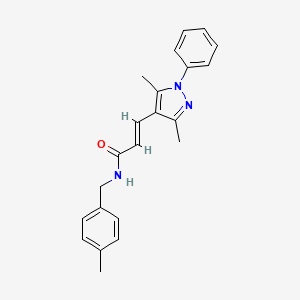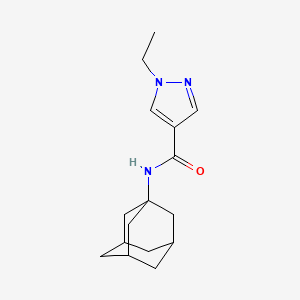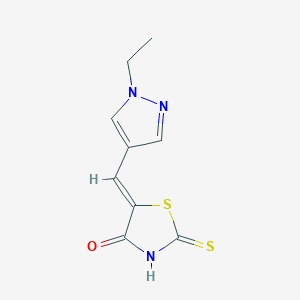
N-butyl-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound characterized by the presence of difluoromethyl and fluorophenyl groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the butylamine group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and reagents to facilitate the difluoromethylation and cross-coupling reactions. The process is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or fluorophenyl rings .
Aplicaciones Científicas De Investigación
N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-BUTYL-N-[4-(TRIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE
- N-BUTYL-N-[4-(CHLOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE
- N-BUTYL-N-[4-(METHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C15H16F3N3 |
|---|---|
Peso molecular |
295.30 g/mol |
Nombre IUPAC |
N-butyl-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H16F3N3/c1-2-3-8-19-15-20-12(9-13(21-15)14(17)18)10-4-6-11(16)7-5-10/h4-7,9,14H,2-3,8H2,1H3,(H,19,20,21) |
Clave InChI |
LAOOHUWJKBKFJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(acetyloxy)methyl]-7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14927674.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B14927678.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B14927679.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14927681.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14927688.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927689.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14927704.png)

![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B14927708.png)
![1-benzyl-3,6-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927711.png)

![[4-(2-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B14927726.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927735.png)
